molecular formula C16H15ClN2O3S B8655471 N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropylthiazole-2-carboxamide

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropylthiazole-2-carboxamide

Cat. No.: B8655471
M. Wt: 350.8 g/mol
InChI Key: HFMSAJLLTXOSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropylthiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

N-(6-acetyl-2-chloro-3-methoxyphenyl)-4-cyclopropyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C16H15ClN2O3S/c1-8(20)10-5-6-12(22-2)13(17)14(10)19-15(21)16-18-11(7-23-16)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,19,21)

InChI Key

HFMSAJLLTXOSBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)Cl)NC(=O)C2=NC(=CS2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of compound 267a (3.4 g, 1.2 eq.) in dioxane (60 mL) was added 6-acetyl-2-chloro-3-methoxy aniline 201d (3.01 g, 1 eq.) in dioxane. The mixture was stirred at room temperature overnight. Water was added and the mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4, filtered, and concentrated under vacuum. The residue was purified by chromatography on silica gel (petroleum ether/ethyl acetate) to yield compound 268a as a brown solid in 66% yield. 1H NMR (CDCl3, 400 MHz): δ (ppm) 1-1.06 (m, 4H), 2.08-2.15 (m, 1H), 2.58 (s, 3H), 3.99 (s, 3H), 6.87 (d, J=8.78 Hz, 1H), 7.16 (s, 1H), 7.67 (d, J=8.78 Hz, 1H), 10.27 (br s, 1H); MS (ESI, EI+): m/z=351 (MH+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

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